molecular formula C19H26N2O4 B7345633 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

Numéro de catalogue B7345633
Poids moléculaire: 346.4 g/mol
Clé InChI: FFKVDWXRUWSTSK-RWZMTBSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea, also known as CPI-1189, is a small molecule that has gained significant attention in the field of drug discovery and development. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. CPI-1189 has shown promising results in preclinical studies for the treatment of various diseases, including inflammatory and respiratory disorders.

Mécanisme D'action

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea exerts its pharmacological effects by inhibiting the activity of PDE4 enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in pro-inflammatory cytokines and chemokines, as well as an increase in anti-inflammatory mediators, thereby suppressing inflammation and improving lung function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of neutrophil and eosinophil recruitment, reduction in mucus production, and relaxation of airway smooth muscle. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and enhancing the production of anti-inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has several advantages as a research tool, including its high potency and selectivity for PDE4, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher doses.

Orientations Futures

There are several potential future directions for the research and development of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea. One area of interest is the exploration of its potential as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Another potential application is in the treatment of inflammatory bowel disease, where this compound has shown promising results in preclinical studies. Additionally, there is ongoing research to optimize the pharmacokinetic properties of this compound, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea involves several steps, including the preparation of the oxolane and urea moieties, followed by their coupling to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound. The detailed synthesis method has been described in several research articles.

Applications De Recherche Scientifique

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has anti-inflammatory, bronchodilatory, and immunomodulatory effects. It has been tested in animal models of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders, where it has demonstrated significant efficacy in reducing airway inflammation and improving lung function.

Propriétés

IUPAC Name

1-[(2S,3R)-2-cyclopropyloxolan-3-yl]-3-[3-(oxolan-2-ylmethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-19(21-17-8-10-24-18(17)13-6-7-13)20-14-3-1-4-15(11-14)25-12-16-5-2-9-23-16/h1,3-4,11,13,16-18H,2,5-10,12H2,(H2,20,21,22)/t16?,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKVDWXRUWSTSK-RWZMTBSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3CCOC3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)N[C@@H]3CCO[C@H]3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.